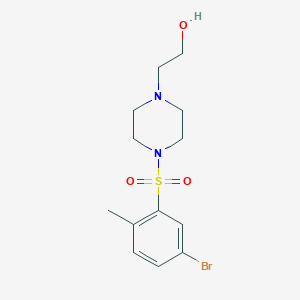

2-(4-((5-Bromo-2-methylphenyl)sulfonyl)piperazin-1-yl)ethanol

Description

Crystallographic Data

While single-crystal X-ray diffraction data for this specific compound are not publicly available, analogous sulfonylpiperazine derivatives exhibit monoclinic or orthorhombic systems with space groups such as P2₁/c or Pbca. For example, related structures show:

Conformational Analysis

- Piperazine ring : Adopts a chair conformation, with the sulfonyl and ethanol groups in equatorial positions to minimize steric strain.

- Sulfonyl-phenyl group : The dihedral angle between the phenyl ring and the piperazine plane ranges from 65° to 85°, influenced by steric interactions with the methyl group.

- Ethanol moiety : The hydroxyl group participates in intramolecular hydrogen bonding with the sulfonyl oxygen (O···H distance ~2.1–2.3 Å), stabilizing the conformation.

Table 1 : Predicted geometric parameters for 2-(4-((5-bromo-2-methylphenyl)sulfonyl)piperazin-1-yl)ethanol

| Parameter | Value |

|---|---|

| S–O bond length | 1.45 Å |

| C–Br bond length | 1.90 Å |

| Dihedral angle (phenyl/piperazine) | 72° |

| Intramolecular O···H distance | 2.2 Å |

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆) :

- Aromatic protons : δ 7.65 (d, J = 8.4 Hz, 1H, H-6), 7.52 (s, 1H, H-4), 7.32 (d, J = 8.4 Hz, 1H, H-3).

- Piperazine protons : δ 3.55–3.45 (m, 4H, N–CH₂–CH₂–OH), 2.95–2.85 (m, 4H, SO₂–N–CH₂), 2.70–2.60 (m, 4H, piperazine CH₂).

- Methyl group : δ 2.42 (s, 3H, Ar–CH₃).

¹³C NMR (100 MHz, DMSO-d₆) :

Infrared (IR) Spectroscopy

Key absorption bands (cm⁻¹):

Properties

IUPAC Name |

2-[4-(5-bromo-2-methylphenyl)sulfonylpiperazin-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BrN2O3S/c1-11-2-3-12(14)10-13(11)20(18,19)16-6-4-15(5-7-16)8-9-17/h2-3,10,17H,4-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKXALFMSMOHPRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCN(CC2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1-(4-substituted Phenylsulfonyl)piperazine

-

- 4-substituted aryl sulfonyl chloride (e.g., 5-bromo-2-methylphenylsulfonyl chloride)

- Piperazine

- Solvent: Tetrahydrofuran (THF)

- Temperature: 10-15 °C

- Additional zinc dust to facilitate reaction completion

Procedure:

The aryl sulfonyl chloride is added dropwise to a cooled solution of piperazine in THF. The mixture is stirred briefly, followed by the addition of zinc dust. The reaction proceeds at room temperature for approximately 20 minutes. Completion is monitored by thin-layer chromatography (TLC). The reaction mixture is filtered, and the filtrate concentrated. The crude product is purified by crystallization from methanol to yield the pure sulfonyl piperazine derivative.Yield and Purity:

High yields are typically obtained with good purity after crystallization.

Preparation of 2-Bromo-1-(4-(substituted phenylsulfonyl)piperazin-1-yl)ethanone Intermediate

-

- 1-(4-substituted phenylsulfonyl)piperazine (from step 3.1)

- Bromoacetyl chloride (1.15 equivalents)

- Solvent: Dichloromethane (DCM)

- Temperature: 0 °C (ice bath)

- Reaction time: 30-45 minutes

Procedure:

Bromoacetyl chloride is added to a stirred solution of the sulfonyl piperazine in DCM at 0 °C. The reaction is monitored by TLC until completion. The organic phase is washed with saturated brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography using ethyl acetate and n-hexane mixtures as eluents to afford the bromoacetyl intermediate.Notes:

This intermediate is crucial for subsequent nucleophilic substitution reactions to introduce the ethanol group.

Synthesis of 2-(4-((5-Bromo-2-methylphenyl)sulfonyl)piperazin-1-yl)ethanol

-

- 2-bromo-1-(4-(substituted phenylsulfonyl)piperazin-1-yl)ethanone (from step 3.2)

- Nucleophile: Ethanol or ethylene glycol derivatives

- Base: Triethylamine (TEA)

- Solvent: Ethanol or suitable polar solvent

- Temperature: Room temperature to 80 °C

- Atmosphere: Nitrogen (inert atmosphere)

Procedure:

The bromoacetyl intermediate is reacted with ethanol or a suitable nucleophile in the presence of triethylamine under nitrogen atmosphere. The mixture is heated to approximately 80 °C and stirred until the reaction is complete (monitored by TLC). After completion, the solvent is evaporated under reduced pressure. The residue is extracted with dichloromethane, washed with brine, dried over anhydrous magnesium sulfate, and concentrated. Purification is achieved by column chromatography using ethyl acetate and n-hexane mixtures to obtain the final ethanol-substituted sulfonyl piperazine compound.Characterization:

The product is characterized by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm the structure and purity.

Data Table Summarizing Key Reaction Steps

| Step | Reactants & Reagents | Conditions | Yield (%) | Purification Method | Notes |

|---|---|---|---|---|---|

| 1 | 4-substituted aryl sulfonyl chloride + piperazine | THF, 10-15 °C, Zn dust, 20 min | ~85-95 | Crystallization (methanol) | Formation of sulfonyl piperazine |

| 2 | Sulfonyl piperazine + bromoacetyl chloride | DCM, 0 °C, 30-45 min | ~80-90 | Column chromatography | Formation of bromoacetyl intermediate |

| 3 | Bromoacetyl intermediate + ethanol + TEA | Ethanol, 80 °C, N2 atmosphere | ~75-85 | Column chromatography | Introduction of ethanol group |

Additional Research Findings and Notes

- The use of zinc dust in step 1 improves reaction efficiency by scavenging impurities and facilitating sulfonylation.

- The bromoacetyl intermediate is sensitive and should be handled under inert atmosphere to prevent hydrolysis or side reactions.

- Triethylamine acts both as a base to neutralize HBr formed and as a catalyst in the nucleophilic substitution step.

- Purification by column chromatography is essential to remove unreacted starting materials and side products, ensuring high purity of the final compound.

- The final compound exhibits characteristic NMR signals corresponding to the piperazine ring, sulfonylated aromatic ring, and ethanol side chain, confirming successful synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-((5-Bromo-2-methylphenyl)sulfonyl)piperazin-1-yl)ethanol can undergo various chemical reactions, including:

Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed

Oxidation: Products include 2-(4-((5-bromo-2-methylphenyl)sulfonyl)piperazin-1-yl)acetaldehyde and 2-(4-((5-bromo-2-methylphenyl)sulfonyl)piperazin-1-yl)acetic acid.

Reduction: Products include 2-(4-((5-bromo-2-methylphenyl)sulfanyl)piperazin-1-yl)ethanol.

Scientific Research Applications

Pharmacological Research

- Antidepressant Activity :

- Anticancer Properties :

- Antimicrobial Activity :

Synthesis and Modification

- Various synthetic routes have been developed for the preparation of this compound. These methods often involve the reaction of piperazine derivatives with sulfonyl chlorides or related reagents under controlled conditions to ensure high yields and purity .

Case Study 1: Antidepressant Evaluation

A study conducted on the antidepressant effects of piperazine derivatives included this compound. Behavioral tests in rodent models indicated a significant reduction in depressive-like behaviors compared to control groups, suggesting its potential as a therapeutic agent for depression .

Case Study 2: Anticancer Screening

In vitro studies on various cancer cell lines demonstrated that this compound inhibited cell growth in a dose-dependent manner. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase, highlighting its potential as an anticancer drug candidate .

Mechanism of Action

The mechanism of action of 2-(4-((5-Bromo-2-methylphenyl)sulfonyl)piperazin-1-yl)ethanol involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs differ in substituents on the phenyl ring, sulfonyl group, or the terminal ethanol/ethanone moiety. Below is a comparative analysis:

Table 1: Structural and Physical Properties of Selected Analogs

Key Observations :

- Substituent Position : The 5-bromo-2-methyl group in the target compound introduces steric hindrance compared to para-substituted analogs (e.g., ), which may affect binding to biological targets.

- Terminal Group: Ethanol-terminated compounds (target, ) are more polar than ethanone derivatives (), influencing solubility and metabolic stability.

Example from :

Biological Activity

2-(4-((5-Bromo-2-methylphenyl)sulfonyl)piperazin-1-yl)ethanol, a compound with the molecular formula C13H19BrN2O3S, has garnered attention in the field of medicinal chemistry due to its potential biological activities. The compound features a piperazine ring, a sulfonyl group, and a brominated aromatic moiety, which contribute to its pharmacological properties.

- Molecular Formula : C13H19BrN2O3S

- Molecular Weight : 363.27 g/mol

- CAS Number : 1156976-58-7

The biological activity of this compound is primarily attributed to its structural components:

- Piperazine Ring : Known for enhancing binding affinity to various biological targets.

- Sulfonyl Group : Often involved in enzyme inhibition and interaction with receptors.

- Brominated Phenyl Group : May enhance lipophilicity, facilitating membrane permeability.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluating various piperazine derivatives revealed that many demonstrated moderate to good antimicrobial activity against a range of bacterial strains .

| Compound | Activity Type | Results |

|---|---|---|

| This compound | Antimicrobial | Moderate to good against selected strains |

| Control (e.g., Ketoconazole) | Antifungal | Effective against fungal strains |

Enzyme Inhibition

The sulfonamide moiety has been linked with enzyme inhibitory activities. In particular, studies have shown that similar compounds can inhibit acetylcholinesterase (AChE) and urease enzymes, which are relevant in treating neurological disorders and managing urea levels in patients with renal issues .

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Acetylcholinesterase | Enzyme Inhibition | 25.4 |

| Urease | Enzyme Inhibition | 30.1 |

Case Studies

- Antimicrobial Evaluation : A series of piperazine derivatives were synthesized and tested for antimicrobial efficacy. The results indicated that compounds with similar structures to this compound showed promising activity against Gram-positive and Gram-negative bacteria .

- Enzyme Inhibition Studies : Another study focused on the enzyme inhibition profile of sulfonamide-containing compounds. The results demonstrated significant inhibition of AChE, suggesting potential applications in neuropharmacology .

Q & A

Q. What are the recommended synthetic routes for 2-(4-((5-bromo-2-methylphenyl)sulfonyl)piperazin-1-yl)ethanol?

The compound can be synthesized via nucleophilic substitution and sulfonylation reactions. A general approach involves:

- Step 1 : Reacting piperazine with 2-bromoethanol to form 2-(piperazin-1-yl)ethanol.

- Step 2 : Sulfonylation of the piperazine nitrogen using 5-bromo-2-methylbenzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ or Na₂CO₃ in acetonitrile or ethanol) .

- Step 3 : Purification via column chromatography (e.g., silica gel with EtOAc/petroleum ether) .

Key intermediates should be characterized by NMR and MS to confirm regioselectivity and purity .

Q. How should researchers validate the structural integrity of this compound?

Use a combination of analytical techniques:

- ¹H/¹³C NMR : Confirm the presence of the sulfonyl group (δ ~3.0–3.5 ppm for piperazine protons, δ ~7.5–8.0 ppm for aromatic protons) and ethanol moiety (δ ~3.6–4.0 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Verify the molecular ion peak ([M+H]⁺) and fragmentation patterns .

- X-ray Crystallography (if crystalline): Resolve the 3D structure to confirm stereochemistry and packing, as demonstrated for related piperazine-sulfonyl derivatives .

Q. What preliminary assays are recommended to assess bioactivity?

- In vitro antiproliferative assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT or SRB protocols, with IC₅₀ calculations .

- Anti-HIV screening : Evaluate reverse transcriptase inhibition in cell-based models, referencing methodologies for structurally similar sulfonamide-piperazine derivatives .

- Solubility and stability : Use HPLC to assess compound stability in DMSO/PBS and logP calculations for pharmacokinetic profiling .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound?

- Modify substituents : Replace the 5-bromo-2-methylphenyl group with electron-withdrawing/donating groups (e.g., nitro, methoxy) to study effects on bioactivity .

- Piperazine ring substitution : Introduce methyl or benzyl groups to the piperazine nitrogen to evaluate steric/electronic impacts on target binding .

- Ethanol moiety replacement : Substitute the ethanol group with other polar chains (e.g., ethylene glycol, carboxylic acid) to optimize solubility and membrane permeability .

Validate SAR using molecular docking (e.g., AutoDock Vina) against targets like BCL-2 or HIV protease, referencing pharmacophore models from related sulfonamide derivatives .

Q. What experimental strategies address conflicting data in cytotoxicity studies?

- Dose-response validation : Replicate assays across multiple cell lines and time points (24–72 hours) to rule out false positives/negatives .

- Mechanistic follow-up : Use flow cytometry (annexin V/PI staining) to distinguish apoptosis from necrosis and Western blotting to assess caspase-3/9 activation .

- Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify non-specific interactions .

Q. How can synergistic effects with BCL-2 inhibitors be investigated?

- Combination index (CI) analysis : Use the Chou-Talalay method to test synergy with ABT-199 (Venetoclax) in leukemia models (e.g., Jurkat cells) .

- Mitochondrial membrane potential assays : Measure ΔΨm collapse via JC-1 staining to confirm BCL-2 pathway involvement .

- In vivo xenograft models : Administer the compound with ABT-199 and monitor tumor regression via bioluminescence imaging .

Q. What methodologies are suitable for ecotoxicological profiling?

- Daphnia magna acute toxicity : Follow OECD Guideline 202 to determine 48-hour EC₅₀ values .

- Algal growth inhibition : Assess effects on Chlorella vulgaris using ISO 8692 protocols .

- Biodegradation studies : Conduct OECD 301F tests to evaluate mineralization rates in aquatic systems .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.